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Compound of Interest

Compound Name: Bamifylline

Cat. No.: B195402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Absorption, Distribution,

Metabolism, and Excretion (ADME) profile of bamifylline, a methylxanthine derivative used as

a bronchodilator. The information is intended to guide in vitro and in vivo research studies.

Introduction
Bamifylline is a selective A1 adenosine receptor antagonist and a non-selective

phosphodiesterase inhibitor, primarily targeting phosphodiesterase type 4 (PDE4). Its

pharmacological activity is attributed to both the parent drug and its active metabolites.

Understanding the ADME properties of bamifylline is crucial for optimizing its therapeutic use,

predicting potential drug-drug interactions, and designing novel drug delivery systems.

Physicochemical Properties
A foundational understanding of bamifylline's physicochemical properties is essential for

interpreting its ADME profile.
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Property Value Reference

Molecular Formula C₂₀H₂₇N₅O₃ [1]

Molecular Weight 385.46 g/mol [1]

Solubility

Freely soluble in methanol and

water; Slightly soluble in

acetone.

[1]

Pharmacokinetic Profile
Bamifylline exhibits rapid absorption and extensive metabolism, with its pharmacological

effects prolonged by the presence of active metabolites.

Absorption
Bamifylline is rapidly absorbed following oral administration, with peak plasma concentrations

(Tmax) typically reached between 1 and 2 hours.[2][3]

Distribution
The drug demonstrates a high volume of distribution (Vd), estimated to be around 1000 liters,

indicating extensive distribution into extravascular tissues.[2][3]

Metabolism
Bamifylline undergoes rapid and extensive metabolism in the liver, resulting in the formation of

three active metabolites.[2][3] One of the major active metabolites has been identified as AC-

119.[4] The metabolism of bamifylline is thought to be mediated by cytochrome P450 (CYP)

enzymes. While the specific isoforms have not been definitively identified in the available

literature, drug interaction studies suggest the involvement of various CYPs. For instance,

substances known to inhibit or induce CYP enzymes can alter bamifylline's metabolism.[5]

Given that other xanthine derivatives like theophylline are primarily metabolized by CYP1A2, it

is plausible that this enzyme also plays a role in bamifylline's metabolism.[6][7]

Excretion
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The primary route of elimination for bamifylline and its metabolites is through the kidneys via

urinary excretion.[2][3]

Half-Life
There is a notable difference in the reported half-life of bamifylline, which can be attributed to

the parent compound versus its active metabolites. The plasma half-life of the parent

bamifylline is short, ranging from 1.5 to 2.0 hours.[1][2][4][8] However, the final elimination

half-life, which considers the prolonged activity of its metabolites, is significantly longer at

approximately 17.5 hours.[2] This extended half-life allows for twice-daily dosing.[2]

Quantitative ADME Data
Currently, specific quantitative data for bamifylline from in vitro assays such as Caco-2

permeability, metabolic stability in human liver microsomes, and plasma protein binding are not

readily available in the public domain. The following tables are provided as a template for

researchers to populate as data becomes available.

Table 1: In Vitro Permeability Data
Parameter Value Experimental System

Apparent Permeability (Papp) Data not available Caco-2 cell monolayer

Table 2: In Vitro Metabolic Stability Data
Parameter Value Experimental System

Half-life (t½) Data not available Human Liver Microsomes

Intrinsic Clearance (CLint) Data not available Human Liver Microsomes

Table 3: Plasma Protein Binding Data
Parameter Value Experimental System

Percentage Bound (%) Data not available Human Plasma
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The following are detailed protocols for key in vitro ADME assays that can be employed in a

research setting to characterize bamifylline.

Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of bamifylline using the Caco-2 cell monolayer

model, which mimics the human intestinal epithelium.

Materials:

Caco-2 cells (ATCC HTB-37)

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS),

non-essential amino acids, and penicillin-streptomycin

Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

Hanks' Balanced Salt Solution (HBSS)

Lucifer yellow

LC-MS/MS system

Protocol:

Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed cells onto the apical side of

Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

Monolayer Formation: Culture the cells for 21-25 days to allow for differentiation and the

formation of a confluent monolayer with tight junctions.

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the

monolayer. A TEER value above 250 Ω·cm² generally indicates good monolayer integrity.

Additionally, assess the permeability of a low-permeability marker, such as Lucifer yellow.

Permeability Assay (Apical to Basolateral):

Wash the monolayer with pre-warmed HBSS.
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Add HBSS containing bamifylline (at a relevant concentration) to the apical (donor)

chamber.

Add fresh HBSS to the basolateral (receiver) chamber.

Incubate at 37°C with gentle shaking.

Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120

minutes).

Analyze the concentration of bamifylline in the collected samples using a validated LC-

MS/MS method.

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following

equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

dQ/dt is the rate of drug appearance in the receiver chamber.

A is the surface area of the insert.

C₀ is the initial concentration of the drug in the donor chamber.

Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of bamifylline using human liver

microsomes (HLMs) and to calculate its intrinsic clearance.

Materials:

Pooled human liver microsomes

Phosphate buffer (pH 7.4)

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Bamifylline

Acetonitrile (ACN) with an internal standard
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LC-MS/MS system

Protocol:

Incubation Preparation: Prepare a reaction mixture containing bamifylline and pooled

human liver microsomes in phosphate buffer.

Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the

metabolic reaction by adding the NADPH regenerating system.

Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an

aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile

containing an internal standard.

Sample Processing: Centrifuge the samples to precipitate proteins.

Analysis: Analyze the supernatant for the remaining concentration of bamifylline using a

validated LC-MS/MS method.

Data Analysis:

Plot the natural logarithm of the percentage of bamifylline remaining versus time.

Determine the elimination rate constant (k) from the slope of the linear regression.

Calculate the in vitro half-life (t½) as: t½ = 0.693 / k

Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) *

(incubation volume / microsomal protein concentration)

Plasma Protein Binding Assay
Objective: To determine the extent to which bamifylline binds to human plasma proteins using

the equilibrium dialysis method.

Materials:

Pooled human plasma
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Phosphate buffered saline (PBS, pH 7.4)

Equilibrium dialysis apparatus (e.g., RED device)

Bamifylline

LC-MS/MS system

Protocol:

Preparation: Spike human plasma with bamifylline to achieve the desired concentration.

Dialysis Setup: Add the bamifylline-spiked plasma to one chamber of the dialysis unit and

PBS to the other chamber, separated by a semi-permeable membrane.

Equilibration: Incubate the dialysis unit at 37°C with shaking to allow equilibrium to be

reached (typically 4-6 hours).

Sampling: After incubation, collect samples from both the plasma and the PBS chambers.

Analysis: Determine the concentration of bamifylline in both samples using a validated LC-

MS/MS method. The concentration in the PBS chamber represents the unbound drug

concentration.

Data Analysis: Calculate the percentage of plasma protein binding as: % Bound = [(Total

Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] * 100

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling

pathways affected by bamifylline and a general workflow for its ADME profiling.
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Caption: Bamifylline's antagonism of the A1 adenosine receptor signaling pathway.
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Caption: Bamifylline's inhibition of the Phosphodiesterase 4 (PDE4) signaling pathway.
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Caption: General experimental workflow for ADME profiling of a drug candidate like
bamifylline.

Disclaimer
The information provided in these application notes is intended for research purposes only and

is based on currently available scientific literature. Specific experimental results for bamifylline
may vary. It is recommended that researchers validate all assays and findings in their own

laboratory settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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